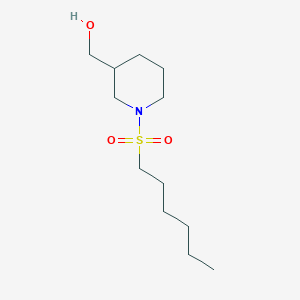
(1-(Hexylsulfonyl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Hexylsulfonyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both a sulfonyl group and a hydroxyl group in its structure suggests potential reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hexylsulfonyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with hexylsulfonyl chloride under basic conditions. The hydroxyl group can be introduced through subsequent reduction or substitution reactions. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and other reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(Hexylsulfonyl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Hexylsulfonyl)piperidin-3-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The sulfonyl and hydroxyl groups could play crucial roles in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1-(Hexylsulfonyl)piperidin-4-yl)methanol
- (1-(Butylsulfonyl)piperidin-3-yl)methanol
- (1-(Hexylsulfonyl)piperidin-3-yl)ethanol
Uniqueness
(1-(Hexylsulfonyl)piperidin-3-yl)methanol is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to similar compounds. Its hexylsulfonyl group provides hydrophobic characteristics, while the hydroxyl group offers opportunities for hydrogen bonding and further chemical modifications.
Properties
Molecular Formula |
C12H25NO3S |
|---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
(1-hexylsulfonylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H25NO3S/c1-2-3-4-5-9-17(15,16)13-8-6-7-12(10-13)11-14/h12,14H,2-11H2,1H3 |
InChI Key |
CWRAFHDPJYLETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)N1CCCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)
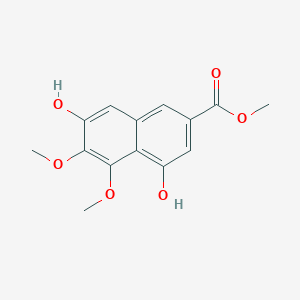
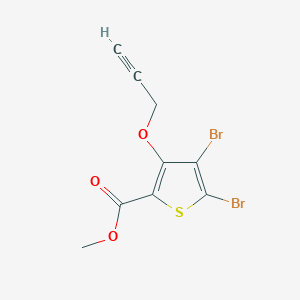
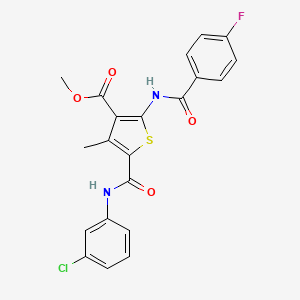

![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
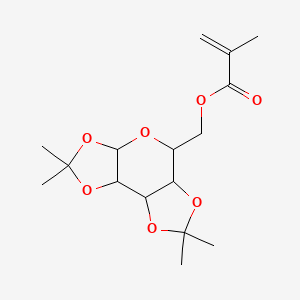

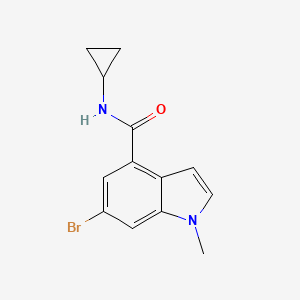
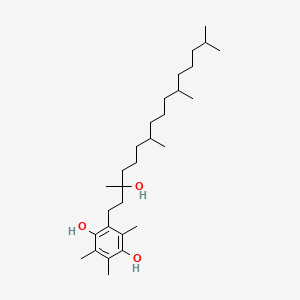

![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)

